molecular formula C13H12F3NO2 B8199794 N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide

N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide

Cat. No.: B8199794
M. Wt: 271.23 g/mol
InChI Key: IUBRGRCRAHLOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a trifluoromethoxy group, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base.

    Vinylation: The vinyl group can be added through Heck or Suzuki coupling reactions using appropriate vinyl halides or boronic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert the compound into corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the trifluoromethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide involves its interaction with specific molecular targets. The cyclopropyl and trifluoromethoxy groups can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The vinyl group may also participate in covalent bonding with target molecules, further modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-2-(trifluoromethoxy)-4-methylbenzamide: Similar structure but with a methyl group instead of a vinyl group.

    N-Cyclopropyl-2-(trifluoromethoxy)-4-ethylbenzamide: Similar structure but with an ethyl group instead of a vinyl group.

    N-Cyclopropyl-2-(trifluoromethoxy)-4-phenylbenzamide: Similar structure but with a phenyl group instead of a vinyl group.

Uniqueness

N-Cyclopropyl-2-(trifluoromethoxy)-4-vinylbenzamide is unique due to the presence of the vinyl group, which can participate in additional chemical reactions such as polymerization or cross-linking

Properties

IUPAC Name

N-cyclopropyl-4-ethenyl-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-2-8-3-6-10(12(18)17-9-4-5-9)11(7-8)19-13(14,15)16/h2-3,6-7,9H,1,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBRGRCRAHLOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)C(=O)NC2CC2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.